

Spectroscopic Data Comparison: 5-Methylpyrimidine-2-carboxylic Acid and Related Compounds

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Compound of Interest

Compound Name: 5-Methylpyrimidine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the ^1H and ^{13}C NMR Spectroscopic Data of **5-Methylpyrimidine-2-carboxylic Acid**

This guide provides a detailed comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-Methylpyrimidine-2-carboxylic acid**, alongside its structural analogues, pyrimidine-2-carboxylic acid and 5-methylpyrimidine. The information presented herein is intended to support researchers in the identification, characterization, and quality control of these compounds in various research and development settings.

Predicted ^1H and ^{13}C NMR Data for 5-Methylpyrimidine-2-carboxylic Acid

Due to the limited availability of experimental spectra in public domains, the following data for **5-Methylpyrimidine-2-carboxylic acid** is based on computational predictions. These predictions offer a reliable estimation of the expected chemical shifts.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Methylpyrimidine-2-carboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.0 - 11.0	Singlet (broad)	1H	COOH
8.85	Singlet	2H	H-4, H-6
2.45	Singlet	3H	CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **5-Methylpyrimidine-2-carboxylic Acid**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~168.0	Quaternary	COOH
~160.0	Quaternary	C-2
~158.5	Methine	C-4, C-6
~125.0	Quaternary	C-5
~18.0	Methyl	CH ₃

Comparative NMR Data

A comparison with structurally related compounds is crucial for understanding the influence of substituents on the electronic environment of the pyrimidine ring.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm)

Compound	H-2	H-4	H-5	H-6	Methyl Protons	Carboxyl Proton
5-Methylpyrimidine-2-carboxylic acid (Predicted)	-	8.85	-	8.85	2.45	~13.0-11.0
Pyrimidine-2-carboxylic acid	-	9.10	7.70	9.10	-	~13.0-11.0
5-Methylpyrimidine	9.05	8.60	-	8.60	2.40	-

Table 4: Comparison of ^{13}C NMR Chemical Shifts (ppm)

Compound	C-2	C-4	C-5	C-6	Methyl Carbon	Carboxyl Carbon
5-Methylpyrimidine-2-carboxylic acid (Predicted)	~160.0	~158.5	~125.0	~158.5	~18.0	~168.0
Pyrimidine-2-carboxylic acid	~151.0	~158.0	~123.0	~158.0	-	~166.0
5-Methylpyrimidine	157.1	158.8	132.5	158.8	15.0	-

Experimental Protocols

The following is a generalized protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like **5-Methylpyrimidine-2-carboxylic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. ^1H NMR Acquisition Parameters (Typical):

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters (Typical):

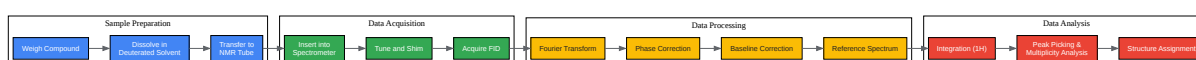
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 240 ppm, centered around 120 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096, due to the low natural abundance of ^{13}C .
- Temperature: 298 K.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H spectrum.
- Analyze the multiplicities and coupling constants.

Visualizing the NMR Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.



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Caption: General workflow for NMR spectroscopic analysis.

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